1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a phenyl group (a six-membered carbon ring), among other functional groups . It’s worth noting that dimethylamino groups and morpholine rings are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrimidine and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The dimethylamino and morpholine groups could potentially participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Neurokinin-1 Receptor Antagonism for Emesis and Depression
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea demonstrates high affinity and effectiveness as a neurokinin-1 (NK1) receptor antagonist. It shows promise in preclinical tests relevant to clinical efficacy in managing emesis and depression, highlighting its potential therapeutic applications in these conditions (Harrison et al., 2001).
Antimicrobial and Antitubercular Activities
Research into pyrimidine derivatives, including structures similar to this compound, has shown these compounds possess significant antimicrobial and antitubercular activities. This underscores the potential for developing new antibacterial and antituberculosis drugs based on such molecular frameworks (Chandrashekaraiah et al., 2014; Majithiya & Bheshdadia, 2022).
Parkinson's Disease Treatment via A2A Adenosine Receptor Antagonism
Compounds structurally related to this compound, specifically those targeting the A2A adenosine receptor, have been investigated for their therapeutic potential in treating Parkinson's disease. These studies focus on optimizing solubility and oral efficacy to improve treatment outcomes (Zhang et al., 2008).
Material Science Applications
In material sciences, derivatives of pyrimidine, including those similar to this compound, have been explored for their utility in creating aromatic polymers. These polymers exhibit significant stability and solubility characteristics, making them suitable for various applications in the field (Lin et al., 1990).
Bioluminescence Imaging
Alterations to the dimethylamino group in compounds akin to this compound have led to the development of analogs with improved quantum yield for red-light-emitting bioluminescence. This advancement is significant for enhancing in vivo bioluminescence imaging techniques, offering a pathway to better visualize biological processes (Kiyama et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22(2)15-14(20-17(24)19-13-6-4-3-5-7-13)12-18-16(21-15)23-8-10-25-11-9-23/h3-7,12H,8-11H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSRSUYWUAYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.